Antioxidant Potency: 302-Fold Higher Activity Than N-Methyl-Phenothiazine in Nitric Oxide Scavenging
Unsubstituted 1H-phenothiazine exhibits vastly superior nitric oxide (NO) radical scavenging activity compared to its N-methylated analog. In a standardized membrane preparation assay measuring NO consumption, the IC50 for phenothiazine was 0.015 ± 0.001 μM, whereas N-methyl-phenothiazine required a 302-fold higher concentration (4.53 ± 3.4 μM) to achieve the same effect [1]. This demonstrates that N-10 substitution profoundly impairs antioxidant efficacy. Furthermore, phenothiazine outperformed clinically relevant antioxidants edaravone (IC50 4.16 ± 2.1 μM) and Trolox (IC50 10.01 ± 5.8 μM) by factors of 277-fold and 667-fold, respectively [1].
| Evidence Dimension | Nitric oxide (NO) radical scavenging potency |
|---|---|
| Target Compound Data | IC50 = 0.015 ± 0.001 μM |
| Comparator Or Baseline | N-Methyl-phenothiazine: IC50 = 4.53 ± 3.4 μM; Edaravone: IC50 = 4.16 ± 2.1 μM; Trolox: IC50 = 10.01 ± 5.8 μM |
| Quantified Difference | 302-fold more potent vs. N-methyl-phenothiazine; 277-fold vs. edaravone; 667-fold vs. Trolox |
| Conditions | In vitro membrane preparation; NO consumption assay; all experiments using same drug solutions |
Why This Matters
For research requiring potent radical scavenging or antioxidant activity, 1H-phenothiazine (261-86-9) provides a >300-fold potency advantage over its simplest N-alkylated analog, ensuring assay sensitivity and reducing required compound quantities.
- [1] Table 3: Phenothiazine-based compounds with an N-10 substituent. In: Kisla, M., et al. Synthesis and Structure of Novel Phenothiazine Derivatives. ACS Omega, 2024, 9, 30594. DOI: 10.1021/acsomega.4c01547. View Source
